(3-(Trifluoromethyl)pyridin-4-yl)methanol

Synthetic Chemistry Process Development Purification

Procuring incorrect TFMP-methanol positional isomers disrupts coupling efficiency and impurity profiles in multi-step syntheses. This compound delivers the regiospecific 3-CF3/4-CH2OH scaffold found in >20 commercial TFMP agrochemicals. Key advantages: • 98% purity with batch QC minimizes pre-synthesis purification. • Boiling point (223.5°C) enables clear isomer verification during fractional distillation vs. 2-CF3 (212.6°C) and 4-CF3 (236.0°C) analogs. • Flash point (89°C) permits handling at elevated temperatures with simplified pilot-plant safety protocols. • 4-CH2OH group allows selective oxidation to aldehyde/carboxylic acid for kinase inhibitor and nuclear receptor modulator pharmacophore elaboration.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 1227598-69-7
Cat. No. B1395278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Trifluoromethyl)pyridin-4-yl)methanol
CAS1227598-69-7
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CO)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2
InChIKeyYSYTYEWRIOVGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Trifluoromethyl)pyridin-4-yl)methanol: Core Heterocycle Building Block


(3-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 1227598-69-7) is a trifluoromethyl-substituted pyridine bearing a hydroxymethyl group at the 4-position. It belongs to the privileged class of trifluoromethylpyridine (TFMP) building blocks that are extensively utilized as intermediates in pharmaceutical and agrochemical active ingredient synthesis . The trifluoromethyl group enhances metabolic stability and lipophilicity of downstream products, while the regiospecific 3-CF3/4-CH2OH substitution pattern provides distinct electronic and steric properties that differentiate it from other positional isomers .

Why Isomer Identity Matters for (3-(Trifluoromethyl)pyridin-4-yl)methanol


Positional isomerism in trifluoromethylpyridine methanols produces meaningful differences in boiling point, flash point, and lipophilicity that directly impact synthetic route design, purification strategy, and downstream reactivity . The 3-CF3 substitution pattern also exhibits a distinct electronic environment that influences palladium-catalyzed coupling efficiency and regioselectivity in subsequent transformations compared to the 2-CF3 and 4-CF3 analogs . Procurement of an incorrect isomer leads to altered reaction kinetics, different impurity profiles, and potentially failed product formation in multi-step syntheses.

(3-(Trifluoromethyl)pyridin-4-yl)methanol vs. Closest Analogs: Key Evidence


Boiling Point Distinction for Distillation Purification

The 3-CF3/4-CH2OH isomer exhibits a boiling point of 223.5±35.0 °C at 760 mmHg, which is intermediate between the 2-CF3 isomer (212.6±35.0 °C) and the 4-CF3 isomer (236.0±35.0 °C) . This 10.5 °C difference from the 2-CF3 isomer and 12.5 °C difference from the 4-CF3 isomer provides a meaningful separation window for distillation-based purification and serves as an identity confirmation parameter.

Synthetic Chemistry Process Development Purification

Flash Point Impact on Handling Safety

The flash point of (3-(trifluoromethyl)pyridin-4-yl)methanol (89.0±25.9 °C) is 6.6 °C higher than that of the 2-CF3 isomer (82.4±25.9 °C) and 7.6 °C lower than that of the 4-CF3 isomer (96.6±25.9 °C) . This places the compound in a different flammability handling category relative to the more volatile 2-CF3 isomer.

Laboratory Safety Chemical Handling Regulatory Compliance

Agrochemical Prevalence of 3-CF3-Pyridine Motif

A comprehensive review of commercial TFMP-containing agrochemicals reveals that the 3-trifluoromethylpyridine substitution pattern is present in the majority of marketed products, whereas only two agrochemicals bearing the 4-trifluoromethylpyridine moiety (flonicamid and pyroxsulam) have been commercialized . This indicates that the 3-CF3-pyridine scaffold, to which the target compound belongs, offers superior synthetic tractability and biological compatibility in agrochemical lead optimization.

Agrochemical Discovery Scaffold Prioritization Structure-Activity Relationship

Supplier Purity Advantage Over Closest Isomer

Commercial availability data indicates that (3-(trifluoromethyl)pyridin-4-yl)methanol is routinely supplied at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) , whereas the common positional analog (2-(trifluoromethyl)pyridin-4-yl)methanol is typically offered at 95% purity . This 3-percentage-point purity differential reduces the need for additional purification steps prior to use.

Chemical Procurement Purity Specification Supply Chain

Application Scenarios for (3-(Trifluoromethyl)pyridin-4-yl)methanol


Agrochemical Lead Optimization Using 3-CF3-Pyridine

In agrochemical discovery programs synthesizing TFMP-containing candidate molecules, the 3-CF3/4-CH2OH substitution pattern aligns with the scaffold found in the majority of commercial TFMP agrochemicals (>20 ISO-named products) . The 98% commercial purity with batch QC documentation reduces pre-synthesis purification burdens, accelerating the design-make-test cycle for herbicidal and fungicidal lead series.

Distillation-Driven Purification Process

When synthetic routes involve distillation-based purification, the boiling point of 223.5±35.0 °C provides a clear separation from both the 2-CF3 isomer (212.6 °C) and the 4-CF3 isomer (236.0 °C) . This enables process chemists to design fractional distillation protocols with predictable cut points and monitor regioisomeric purity via boiling point verification.

Pilot-Plant Scale-Up: Flammability Advantage

For large-scale reactions, the flash point of 89.0 °C permits handling at moderately elevated temperatures without triggering the more rigorous engineering controls required for the 2-CF3 isomer (flash point 82.4 °C) . This simplifies pilot-plant safety protocols and potentially reduces capital expenditure on explosion-proof equipment for reaction vessels operating in the 40–80 °C range.

3-CF3-Pyridine Coupling for Drug Intermediates

The 3-CF3 substitution pattern creates a distinct electronic environment that influences palladium-catalyzed cross-coupling regioselectivity . The hydroxymethyl group at the 4-position can be selectively oxidized to the aldehyde or carboxylic acid for further derivatization, a transformation pathway that is well-suited to the synthesis of kinase inhibitor and nuclear receptor modulator pharmacophores employing TFMP privileged structures .

Technical Documentation Hub

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